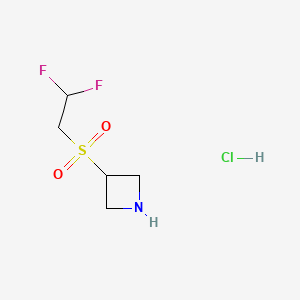

3-(2,2-Difluoroethanesulfonyl)azetidine hydrochloride

Beschreibung

3-(2,2-Difluoroethanesulfonyl)azetidine hydrochloride is a fluorinated azetidine derivative characterized by a sulfonyl group substituted with two fluorine atoms at the β-position of the ethane chain. Azetidines, four-membered nitrogen-containing heterocycles, are increasingly studied for their conformational rigidity and bioactivity in medicinal chemistry. The difluoroethanesulfonyl moiety enhances metabolic stability and modulates electronic properties, making this compound a candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to sulfonyl groups .

Eigenschaften

Molekularformel |

C5H10ClF2NO2S |

|---|---|

Molekulargewicht |

221.65 g/mol |

IUPAC-Name |

3-(2,2-difluoroethylsulfonyl)azetidine;hydrochloride |

InChI |

InChI=1S/C5H9F2NO2S.ClH/c6-5(7)3-11(9,10)4-1-8-2-4;/h4-5,8H,1-3H2;1H |

InChI-Schlüssel |

AGXBJJJCBZCRAV-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CN1)S(=O)(=O)CC(F)F.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Difluoroethanesulfonyl)azetidine hydrochloride can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.

Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This straightforward synthesis yields various 1,3-disubstituted azetidines. Additionally, a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines or hydrazines occurs under microwave irradiation in an alkaline aqueous medium .

Industrial Production Methods: Industrial production of 3-(2,2-Difluoroethanesulfonyl)azetidine hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support, such as alumina, can enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(2,2-Difluoroethanesulfonyl)azetidine hydrochloride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The ring strain of azetidine enhances the accessibility of the nitrogen electron lone pair, allowing for stronger nucleophilic attacks .

Common Reagents and Conditions: Common reagents used in reactions with 3-(2,2-Difluoroethanesulfonyl)azetidine hydrochloride include dimethylsulfoxonium methylide, organoboronates, and alkyl dihalides . Reaction conditions often involve microwave irradiation, alkaline aqueous media, and the use of solid supports like alumina .

Major Products Formed: The major products formed from reactions involving 3-(2,2-Difluoroethanesulfonyl)azetidine hydrochloride include various functionalized azetidines, triazolyl polycyclic energetic materials, and fluorescent dyes .

Wissenschaftliche Forschungsanwendungen

3-(2,2-Difluoroethanesulfonyl)azetidine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules and materials. In biology, it serves as a precursor for bioimaging fluorescent dyes, allowing for fine-tuning of fluorescent wavelengths .

Additionally, it is used in the synthesis of polycyclic energetic materials for combustion applications, improving stability and density .

Wirkmechanismus

The mechanism of action of 3-(2,2-Difluoroethanesulfonyl)azetidine hydrochloride involves its ability to undergo nucleophilic substitution reactions due to the ring strain of azetidine. This enhances the accessibility of the nitrogen electron lone pair, allowing for stronger nucleophilic attacks . The molecular targets and pathways involved include the formation of functionalized azetidines and other complex molecules.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Key structural analogues include:

Key Observations :

- Fluorination: The presence of fluorine atoms (e.g., in 3-Fluoroazetidine hydrochloride) increases electronegativity and bioavailability compared to non-fluorinated analogues.

- Sulfonyl vs. Methylsulfonyl : The ethanesulfonyl group in the target compound offers greater conformational flexibility than the methanesulfonyl group in 3-(Methanesulfonylmethyl)azetidine hydrochloride, which may influence selectivity in enzyme interactions .

Physicochemical Properties

- Solubility and Stability: Fluorinated azetidines generally exhibit lower aqueous solubility than non-fluorinated counterparts due to increased hydrophobicity. However, the hydrochloride salt form improves solubility in polar solvents. The 2,2-difluoroethanesulfonyl group may further reduce solubility compared to mono-fluorinated analogues but enhance stability against enzymatic degradation .

- Thermal Stability : Compounds like 3,3-Difluoro-2-methyl-azetidine hydrochloride () show moderate thermal stability (decomposition >150°C), suggesting similar behavior for the target compound.

Industrial and Market Considerations

- Production Trends: The global market for fluorinated azetidines is growing at ~6.5% CAGR (2020–2025), driven by demand in pharmaceuticals (). However, 3-(2,2-Difluoroethanesulfonyl)azetidine hydrochloride remains niche compared to bulk-produced compounds like 3-(4-Fluorophenoxy)azetidine hydrochloride.

- Cost Factors : Difluoroethanesulfonyl reagents are costlier than methanesulfonyl or methyl groups, impacting scalability .

Biologische Aktivität

3-(2,2-Difluoroethanesulfonyl)azetidine hydrochloride is a novel compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C5H8ClF2N2O2S

- Molecular Weight : 215.65 g/mol

- CAS Number : 2768327-45-1

The biological activity of 3-(2,2-Difluoroethanesulfonyl)azetidine hydrochloride is primarily attributed to its interaction with specific biological targets. It is believed to act as an inhibitor of certain enzymes and receptors, altering signaling pathways that lead to various biological effects. The presence of the difluoroethanesulfonyl group enhances its potency and selectivity towards these targets.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, inhibiting the growth of various bacterial strains.

- Anti-inflammatory Effects : It has shown potential in modulating inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.

- Antitumor Properties : Some investigations have indicated cytotoxic effects against cancer cell lines, suggesting its utility in cancer therapy.

Case Studies and Experimental Data

-

Antimicrobial Efficacy :

- A study conducted on several bacterial strains demonstrated that 3-(2,2-Difluoroethanesulfonyl)azetidine hydrochloride inhibited growth at concentrations as low as 10 µg/mL. The compound was particularly effective against Gram-positive bacteria.

-

Inflammation Modulation :

- In vitro assays showed that treatment with this compound resulted in a significant decrease in the production of TNF-alpha and IL-6 in macrophage cell lines, indicating its potential as an anti-inflammatory agent.

-

Cytotoxicity Against Cancer Cells :

- In a screening of various cancer cell lines (e.g., MCF-7, HeLa), the compound exhibited IC50 values ranging from 5 to 15 µM, highlighting its potential as an anticancer agent.

Data Summary Table

| Biological Activity | Tested Concentration | Effect Observed |

|---|---|---|

| Antimicrobial | 10 µg/mL | Inhibition of bacterial growth |

| Anti-inflammatory (TNF-alpha) | 1 µM | Decrease in cytokine production |

| Cytotoxicity (Cancer Cells) | 5-15 µM | Inhibition of cell proliferation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.